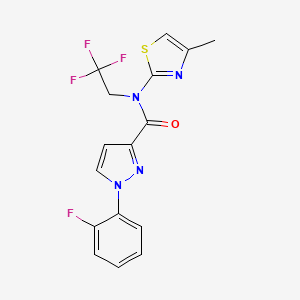![molecular formula C14H16FNO4 B7683445 (2S)-1-[2-(5-fluoro-2-methoxyphenyl)acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B7683445.png)
(2S)-1-[2-(5-fluoro-2-methoxyphenyl)acetyl]pyrrolidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-1-[2-(5-fluoro-2-methoxyphenyl)acetyl]pyrrolidine-2-carboxylic acid, also known as Fmoc-L-3,4-difluorophenylalanine (Fmoc-Dfp), is a synthetic amino acid derivative that has gained significant attention in the field of chemical biology and drug discovery. This compound is widely used as a building block for the synthesis of peptides and proteins due to its unique properties, including its ability to enhance the stability and bioactivity of these molecules.
作用機序
The mechanism of action of Fmoc-Dfp involves its ability to enhance the stability and bioactivity of peptides and proteins. This compound is able to protect the amino acid residues from degradation and oxidation, which can lead to the loss of bioactivity. Fmoc-Dfp also enhances the solubility and membrane permeability of peptides, which can improve their therapeutic potential.
Biochemical and Physiological Effects:
Fmoc-Dfp has been shown to have several biochemical and physiological effects, including the inhibition of proteases and the modulation of ion channels. This compound has also been shown to have anti-inflammatory and anti-tumor properties, which make it a promising candidate for the development of new drugs and therapies.
実験室実験の利点と制限
One of the main advantages of Fmoc-Dfp is its ability to enhance the stability and bioactivity of peptides and proteins. This compound is also relatively easy to synthesize and can be used in a wide range of applications. However, Fmoc-Dfp has some limitations, including its high cost and the need for specialized equipment and expertise for its synthesis.
将来の方向性
There are several future directions for the use of Fmoc-Dfp in scientific research. One potential application is in the development of new peptide-based drugs for the treatment of cancer and other diseases. Fmoc-Dfp can also be used in the design and synthesis of enzyme inhibitors, which have potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, Fmoc-Dfp can be used in the development of new materials and biomaterials, which have potential applications in tissue engineering and regenerative medicine.
Conclusion:
In conclusion, Fmoc-Dfp is a synthetic amino acid derivative that has gained significant attention in the field of chemical biology and drug discovery. This compound has several unique properties that make it useful in the design and synthesis of peptides and proteins, as well as in the development of new drugs and therapies. While there are some limitations to its use, Fmoc-Dfp has significant potential for future applications in scientific research.
合成法
The synthesis of Fmoc-Dfp involves several steps, including the protection of the carboxylic acid group, the activation of the amino group, and the coupling of the two groups. One of the most commonly used methods for the synthesis of Fmoc-Dfp is the Fmoc strategy, which involves the use of Fmoc-protected amino acids and solid-phase peptide synthesis techniques.
科学的研究の応用
Fmoc-Dfp has been extensively used in scientific research for the development of new drugs and therapies. This compound is particularly useful in the design and synthesis of peptide-based drugs, which have gained significant attention in recent years due to their high specificity and low toxicity. Fmoc-Dfp is also used in the development of enzyme inhibitors, which can be used to treat a wide range of diseases, including cancer and Alzheimer's disease.
特性
IUPAC Name |
(2S)-1-[2-(5-fluoro-2-methoxyphenyl)acetyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO4/c1-20-12-5-4-10(15)7-9(12)8-13(17)16-6-2-3-11(16)14(18)19/h4-5,7,11H,2-3,6,8H2,1H3,(H,18,19)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYEYOOJJVOIDGK-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)CC(=O)N2CCCC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)F)CC(=O)N2CCC[C@H]2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-1-[2-(5-fluoro-2-methoxyphenyl)acetyl]pyrrolidine-2-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-[(1-methylimidazol-2-yl)methyl]-3-[2-(trifluoromethyl)phenyl]but-2-enamide](/img/structure/B7683366.png)
![(E)-3-[2-(difluoromethoxy)phenyl]-1-(1-oxo-1,4-thiazinan-4-yl)but-2-en-1-one](/img/structure/B7683369.png)
![5-chloro-2-[[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]methylamino]-N-methylbenzamide](/img/structure/B7683373.png)
![2-(azetidine-1-carbonyl)-3-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]prop-2-enenitrile](/img/structure/B7683376.png)
![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] (E)-3-(furan-2-yl)-2-(5-phenyltetrazol-1-yl)prop-2-enoate](/img/structure/B7683392.png)
![1-pyrazin-2-yl-N-[4-(thiadiazol-4-yl)phenyl]piperidine-4-carboxamide](/img/structure/B7683394.png)
![[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl] (Z)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate](/img/structure/B7683401.png)

![ethyl 2-[[2-[(Z)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoyl]oxyacetyl]amino]-4-ethyl-5-methylthiophene-3-carboxylate](/img/structure/B7683413.png)
![4-[(2-oxo-3,4-dihydro-1H-quinoline-6-carbonyl)amino]butanoic acid](/img/structure/B7683433.png)
![4-[4-[(2-Methoxyphenyl)methyl]piperazin-1-yl]butanoic acid](/img/structure/B7683453.png)
![2-[(5-Chloro-4-methoxy-2-methylphenyl)sulfonylamino]acetic acid](/img/structure/B7683458.png)

![1-[2-(5-Fluoro-2-methoxyphenyl)acetyl]piperidine-4-carboxylic acid](/img/structure/B7683461.png)